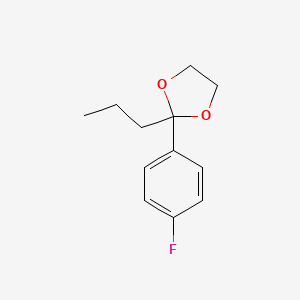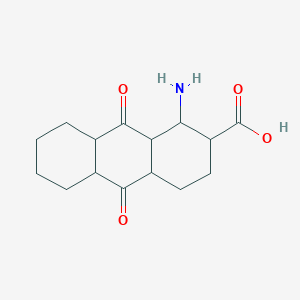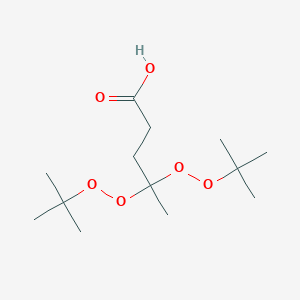
4,4-Bis(tert-butylperoxy)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(tert-butylperoxy)pentanoic acid is an organic peroxide compound with the molecular formula C13H26O6. It is known for its strong oxidizing properties and is commonly used as a radical initiator in polymerization reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Bis(tert-butylperoxy)pentanoic acid typically involves the reaction of tert-butyl hydroperoxide with a suitable carboxylic acid derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxide compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Bis(tert-butylperoxy)pentanoic acid primarily undergoes oxidation reactions due to its peroxide functional groups. It can also participate in radical-induced polymerization reactions .
Common Reagents and Conditions:
Oxidation: The compound can oxidize various organic substrates in the presence of suitable catalysts or under thermal conditions.
Polymerization: It is used as a radical initiator in polymerization reactions, often in the presence of monomers such as styrene or acrylates.
Major Products Formed:
Oxidation: The major products depend on the substrate being oxidized but typically include oxidized organic compounds.
Polymerization: The major products are polymers formed from the monomers used in the reaction.
Scientific Research Applications
4,4-Bis(tert-butylperoxy)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound’s oxidizing properties are utilized in various biochemical assays and experiments.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(tert-butylperoxy)pentanoic acid involves the generation of free radicals upon decomposition. These radicals initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The peroxide groups in the compound are responsible for its strong oxidizing properties, which are harnessed in various chemical reactions .
Comparison with Similar Compounds
- Butyl 4,4-bis(tert-butylperoxy)pentanoate
- 4-tert-Butylphenol
Comparison: 4,4-Bis(tert-butylperoxy)pentanoic acid is unique due to its dual peroxide groups, which provide strong oxidizing capabilities and make it an effective radical initiator. In comparison, butyl 4,4-bis(tert-butylperoxy)pentanoate has similar peroxide functionalities but differs in its ester group, affecting its reactivity and applications. 4-tert-Butylphenol, on the other hand, lacks the peroxide groups and is primarily used as a polymer chain stopper .
Properties
CAS No. |
64910-78-7 |
|---|---|
Molecular Formula |
C13H26O6 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4,4-bis(tert-butylperoxy)pentanoic acid |
InChI |
InChI=1S/C13H26O6/c1-11(2,3)16-18-13(7,9-8-10(14)15)19-17-12(4,5)6/h8-9H2,1-7H3,(H,14,15) |
InChI Key |
JDMGLOQMGRRGRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(C)(CCC(=O)O)OOC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


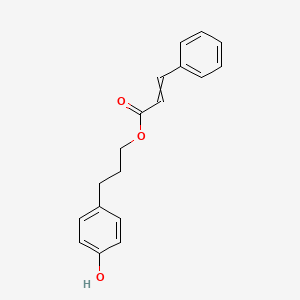
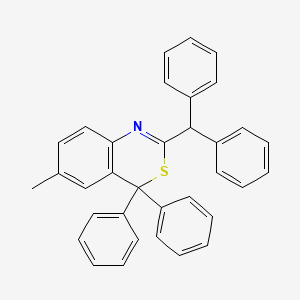
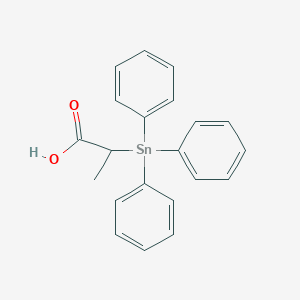
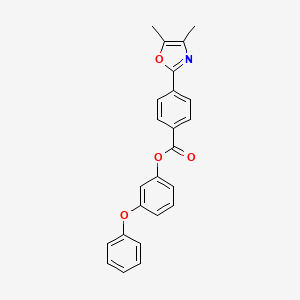
![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

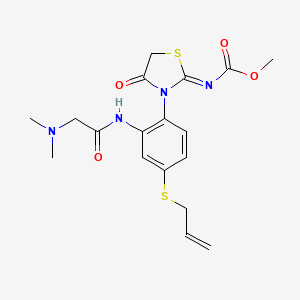
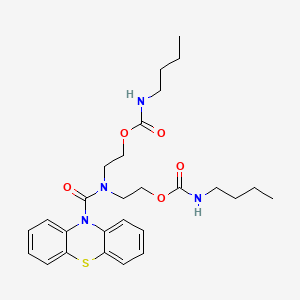
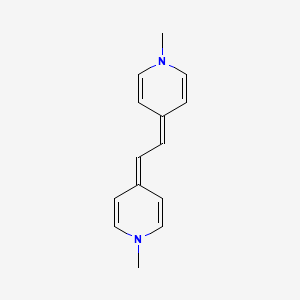
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
